molecular formula C6H5NO6S B089538 4-Nitrophenyl sulfate CAS No. 1080-04-2

4-Nitrophenyl sulfate

Cat. No. B089538
CAS RN: 1080-04-2
M. Wt: 219.17 g/mol
InChI Key: JBGHTSSFSSUKLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitrophenyl sulfate is a chemical compound used in scientific research for various purposes. It is synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Scientific Research Applications

1. Analytical Methods in Pharmacology

4-Nitrophenyl sulfate is utilized as a model substrate in pharmacological research. Almási, Fischer, and Perjési (2006) developed a high-performance liquid chromatography (HPLC) method for quantifying 4-nitrophenol and its conjugates, including 4-nitrophenyl sulfate, in rat intestine samples. This method is significant for studying drug metabolism under various physiological conditions (Almási, Fischer, & Perjési, 2006).

2. Molecular Structure Analysis

Research by Brandão et al. (2005) involved analyzing the crystal structure of potassium 4-nitrophenyl sulfate. This study contributes to understanding the structure-reactivity correlations relevant to sulfate transfer processes, important in various chemical and biochemical applications (Brandão et al., 2005).

3. Surface Chemistry

Houmam et al. (2011) used 4-nitrophenyl sulfenyl chloride, related to 4-nitrophenyl sulfate, to create densely packed aromatic self-assembled monolayers (SAMs) on gold surfaces. This study has implications for nanotechnology and materials science (Houmam et al., 2011).

4. Pharmacological Transport Studies

Mitra and Audus (2010) investigated the role of breast cancer resistance protein (BCRP) and multidrug resistance-associated proteins (MRPs) in the elimination of sulfate conjugates, including 4-nitrophenyl sulfate, in placental cells. This research is relevant for understanding drug transport and metabolism in pregnancy (Mitra & Audus, 2010).

5. Enzymatic Hydrolysis Studies

Sunamoto et al. (1975) examined the hydrolysis of 4-nitrophenyl sulfate in the presence of cycloheptaamylose and detergents, providing insights into the interactions of substrates with enzymes and the effects of molecular environments on enzymatic reactions (Sunamoto et al., 1975).

6. Environmental Chemistry

Ji et al. (2019) studied the degradation of nitrophenols, including 4-nitrophenol, through sulfate radical-based oxidation. This research is important for understanding the environmental impact and treatment processes for nitrophenol pollutants (Ji et al., 2019).

properties

IUPAC Name

(4-nitrophenyl) hydrogen sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO6S/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12/h1-4H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBGHTSSFSSUKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6217-68-1 (potassium salt)
Record name 4-Nitrophenyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80148353
Record name 4-Nitrophenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.17 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Nitrophenyl sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Nitrophenyl sulfate

CAS RN

1080-04-2
Record name p-Nitrophenyl sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1080-04-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001080042
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80148353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Nitrophenyl sulfate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006492
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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